molecular formula C8H15O4P B016880 (E)-4-diethoxyphosphorylbut-2-enal CAS No. 110905-37-8

(E)-4-diethoxyphosphorylbut-2-enal

Cat. No.: B016880
CAS No.: 110905-37-8
M. Wt: 206.18 g/mol
InChI Key: IIVXNWZBMVVKJU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diethylphosphono)-2-butenal is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylphosphono)-2-butenal typically involves the condensation of diethyl phosphonate with an appropriate aldehyde. One common method is the Horner-Wadsworth-Emmons reaction, which is a variation of the Wittig reaction. This reaction involves the use of a phosphonate ester and an aldehyde in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to form the desired product .

Industrial Production Methods

Industrial production of 4-(Diethylphosphono)-2-butenal may involve large-scale Horner-Wadsworth-Emmons reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of milder chlorinating agents, such as oxalyl chloride, can also be employed to improve selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylphosphono)-2-butenal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates .

Scientific Research Applications

4-(Diethylphosphono)-2-butenal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethylphosphono)-2-butenal involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Diethyl phosphite

Comparison

4-(Diethylphosphono)-2-butenal is unique due to the presence of both an aldehyde and a phosphonate group, which allows it to participate in a wider range of chemical reactions compared to simpler phosphonates like diethyl phosphonate. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

(E)-4-diethoxyphosphorylbut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h5-7H,3-4,8H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVXNWZBMVVKJU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=CC=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/C=C/C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110905-37-8
Record name 4-(Diethylphosphono)-2-butenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110905378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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